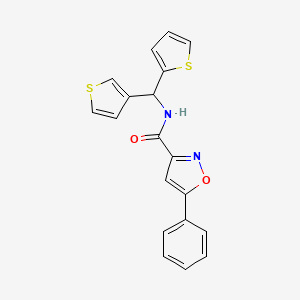![molecular formula C19H19N5O2S B2402962 2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 840518-72-1](/img/structure/B2402962.png)
2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolo[3,2-b]quinoxaline derivative. Pyrroloquinoxaline derivatives are a class of compounds that have been studied for their diverse biological activities. The presence of the 2-amino, methoxyethyl, thiophen-2-ylmethyl, and carboxamide groups may confer specific properties to this compound, but without specific studies, it’s hard to predict its exact characteristics or potential uses .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrroloquinoxaline core, which is a fused ring system containing two nitrogen atoms. It also has a 2-amino group, a 2-methoxyethyl group, and a thiophen-2-ylmethyl group attached to the core. The carboxamide group is attached at the 3-position of the pyrroloquinoxaline core .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. Its solubility would depend on the solvent used, with higher solubility expected in polar solvents due to the presence of several polar functional groups .Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications for Hypertension Remedies
The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to the queried compound, exhibits strong diuretic properties and is a potential new remedy for hypertension. Polymorphic modifications of this compound have been discovered, providing insights into its crystal packing and molecular interactions, which are crucial for drug formulation and efficacy (Shishkina et al., 2018).
Antitubercular Agents
Compounds containing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline with amino carbinols, structurally similar to the queried compound, have been designed and synthesized as potential antitubercular agents. These molecules have shown in vitro activity against Mycobacterium tuberculosis, highlighting their potential role in combating tuberculosis (Karkara et al., 2020).
Antiproliferative Activity in Cancer Research
Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, which are structurally related to the queried compound, have been synthesized and tested for antiproliferative activity against various cancer cell lines. These compounds showed significant activity, especially against melanoma and breast cancer cell lines, indicating their potential as cancer therapeutics (Hung et al., 2014).
Development of Novel Inhibitors
A series of 3-quinoline carboxamides, similar to the queried compound, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research demonstrates the compound's potential as a tool for probing ATM inhibition in vivo, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).
Reactivity in Chemical Synthesis
The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, structurally related to the queried compound, have been studied. The research focuses on the compound's ability to undergo various electrophilic substitution reactions, which is crucial for the development of new chemical entities (Aleksandrov et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-26-9-8-24-17(20)15(19(25)21-11-12-5-4-10-27-12)16-18(24)23-14-7-3-2-6-13(14)22-16/h2-7,10H,8-9,11,20H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDFOGUMBHOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)
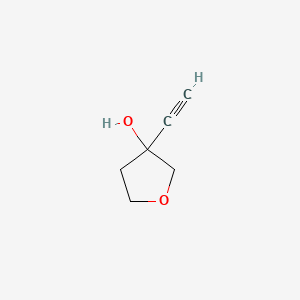
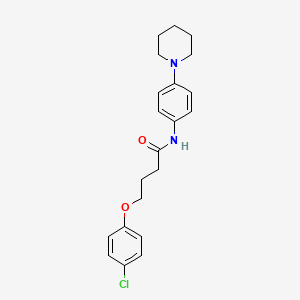
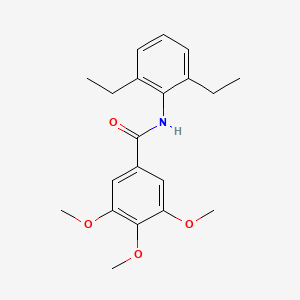
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)
![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)
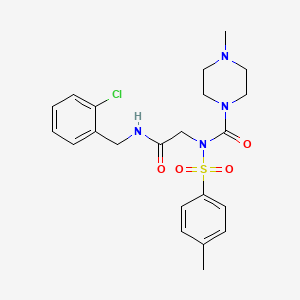
![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)

![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)
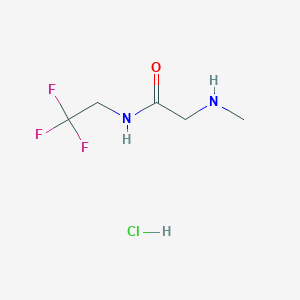
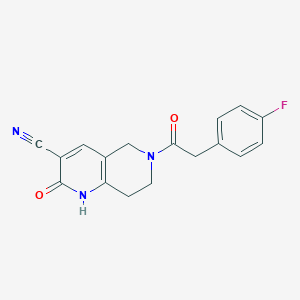
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)
